7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine ring. It has gained significant attention in medicinal chemistry due to its potential biological activities, including anticonvulsant and anticancer properties .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are important cns agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
The compound carries biologically active hydrazone functionality . Compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, have shown to exhibit complete protection against seizures .
Biochemical Pathways
Given its anticonvulsant properties, it can be inferred that it may interact with neuronal pathways involved in seizure activity .
Result of Action
The compound has shown remarkable anticonvulsant properties in in vivo studies . Particularly, compounds carrying hydrogen bond donor groups exhibited complete protection against seizures . Their results are comparable to that of the standard drug diazepam . All the compounds were found to be non-toxic up to 100 mg/kg .
Preparation Methods
The synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the following steps :
Starting Material: The synthesis begins with the preparation of 7-bromoimidazo[1,2-a]pyridine.
Hydrazide Formation: The 7-bromoimidazo[1,2-a]pyridine is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.
Purification: The final product is purified using recrystallization or column chromatography techniques.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Condensation: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones and hydrazides.
Major products formed from these reactions include oxo derivatives, reduced derivatives, substituted imidazo[1,2-a]pyridines, and hydrazones.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant anticonvulsant activity, making it a potential candidate for the development of new antiepileptic drugs.
Medicine: Studies have shown its potential anticancer properties, particularly against breast and colon cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family :
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Similar in structure but with the bromine atom at the 6th position. It also exhibits anticonvulsant and anticancer properties.
Imidazo[1,2-a]pyridine-2-carbohydrazide: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-2-13-4-6(8(14)12-10)11-7(13)3-5/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGHQTQAGKBTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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